N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide
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Overview
Description
N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide is an organic compound known for its vibrant color properties. It is commonly used as a pigment in various industrial applications, including dyes and inks. The compound’s chemical structure features a naphthalene core with azo and carboxamide functional groups, contributing to its stability and color characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide typically involves the diazotization of 4-chloro-2-methylaniline followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite and zinc dust are often used.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a standard in chromatographic analysis and as a reagent in organic synthesis.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility properties.
Industry: Widely used as a pigment in the production of dyes, inks, and plastics.
Mechanism of Action
The compound exerts its effects primarily through its azo and carboxamide functional groups. The azo group is responsible for the compound’s color properties, while the carboxamide group contributes to its stability. The molecular targets and pathways involved include interactions with various enzymes and proteins, which can affect the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chloro-2-methylphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide: Similar in structure but contains a phosphonooxy group instead of the azo group.
N-(4-Chloro-2-methylphenyl)naphthalene-2-carboxamide: Lacks the azo and hydroxy groups, resulting in different chemical properties.
Uniqueness
N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide is unique due to its combination of azo and carboxamide functional groups, which provide both vibrant color properties and chemical stability. This makes it particularly valuable in applications requiring durable and stable pigments .
Properties
CAS No. |
21839-86-1 |
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Molecular Formula |
C25H20ClN3O2 |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20ClN3O2/c1-15-7-3-6-10-22(15)28-29-23-19-9-5-4-8-17(19)14-20(24(23)30)25(31)27-21-12-11-18(26)13-16(21)2/h3-14,30H,1-2H3,(H,27,31) |
InChI Key |
OXODWVRIYDVVMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=C(C=C4)Cl)C)O |
Origin of Product |
United States |
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